1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Brand Name: Vulcanchem
CAS No.: 488743-87-9
VCID: VC4851978
InChI: InChI=1S/C26H19ClN4O2S/c27-20-13-11-18(12-14-20)22(32)17-34-26-30-29-24(31(26)21-8-2-1-3-9-21)16-33-23-10-4-6-19-7-5-15-28-25(19)23/h1-15H,16-17H2
SMILES: C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)COC4=CC=CC5=C4N=CC=C5
Molecular Formula: C26H19ClN4O2S
Molecular Weight: 486.97

1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

CAS No.: 488743-87-9

Cat. No.: VC4851978

Molecular Formula: C26H19ClN4O2S

Molecular Weight: 486.97

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone - 488743-87-9

Specification

CAS No. 488743-87-9
Molecular Formula C26H19ClN4O2S
Molecular Weight 486.97
IUPAC Name 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C26H19ClN4O2S/c27-20-13-11-18(12-14-20)22(32)17-34-26-30-29-24(31(26)21-8-2-1-3-9-21)16-33-23-10-4-6-19-7-5-15-28-25(19)23/h1-15H,16-17H2
Standard InChI Key KNKXBIVTFJSWIE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)COC4=CC=CC5=C4N=CC=C5

Introduction

Structural Elucidation and Molecular Features

Core Architecture and Functional Groups

The compound’s structure comprises three primary components:

  • A 1,2,4-triazole ring at position 3, substituted with a phenyl group at position 4 and a quinolin-8-yloxymethyl group at position 5 .

  • A sulfanyl ethanone bridge linking the triazole ring to a 4-chlorophenyl moiety.

  • A quinoline derivative attached via an ether linkage, contributing aromaticity and potential π-π stacking interactions .

The IUPAC name systematically describes this arrangement: 1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone. The SMILES notation (C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)COC4=CC=CC5=C4N=CC=C5) and InChIKey (KNKXBIVTFJSWIE-UHFFFAOYSA-N) further validate its stereochemical uniqueness .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₆H₁₉ClN₄O₂S
Molecular Weight486.97 g/mol
CAS Registry488743-87-9
Topological Polar SA116 Ų
Hydrogen Bond Acceptors6

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The synthesis typically involves sequential reactions:

  • Formation of the 1,2,4-triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

  • Quinolin-8-yloxymethyl incorporation: Etherification of 8-hydroxyquinoline with chloromethyl intermediates, followed by nucleophilic substitution .

  • Sulfanyl ethanone linkage: Thioether formation via reaction of mercapto-triazole intermediates with α-chloroacetophenone derivatives .

Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for cyclization), and catalysts (e.g., K₂CO₃ for etherification) . Yield optimization remains challenging due to steric hindrance from the quinoline group, often requiring chromatographic purification .

Biological Activity and Mechanism of Action

Table 2: Comparative COX Inhibition of Analogous Triazoles

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio
Reference (Meloxicam)12.30.4527.3
Triazole Derivative A18.70.3258.4
Triazole Derivative B23.10.2979.7

Data adapted from in vitro enzymatic assays .

Antioxidant and Anti-Inflammatory Effects

In murine models, analogs reduced serum prostaglandin E₂ (PGE₂) and myeloperoxidase (MPO) levels by 62–74%, indicating potent anti-inflammatory activity . The chlorophenyl moiety may enhance radical scavenging, as evidenced by DPPH assay results (EC₅₀ = 18.9 µM vs. ascorbic acid EC₅₀ = 11.2 µM) .

Computational and Molecular Modeling Insights

Docking Studies with COX Isoforms

AutoDock Vina simulations position the triazole ring near COX-2’s Val349, with the quinoline group extending into the secondary pocket . The sulfanyl bridge forms a hydrogen bond with Ser530 (ΔG = -9.2 kcal/mol), while van der Waals interactions with Leu352 enhance selectivity . COX-1 binding is less favorable due to steric clashes with Ile523 .

ADMET Predictions

SwissADME analysis predicts:

  • High gastrointestinal absorption (Caco-2 permeability = 6.7 × 10⁻⁶ cm/s).

  • Blood-brain barrier penetration (logBB = 0.24), suggesting potential CNS activity.

  • No PAINS alerts, indicating low risk of promiscuous binding .

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